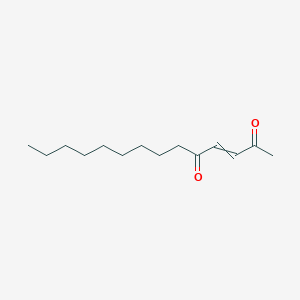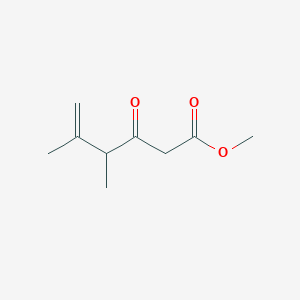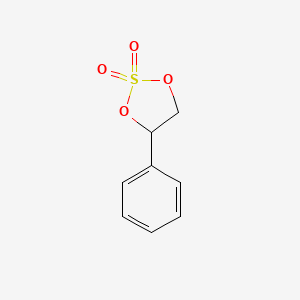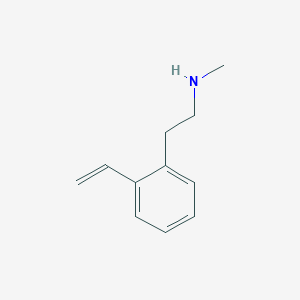![molecular formula C6H16N2O8S4 B14382688 N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] CAS No. 89913-07-5](/img/structure/B14382688.png)
N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] is a chemical compound with the molecular formula C6H14N2O6S4 It is characterized by the presence of two methanesulfonamide groups attached to an ethane-1,2-diyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] typically involves the reaction of ethylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ethylenediamine+2Methanesulfonyl chloride→N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be employed in biochemical assays and as a probe for studying enzyme activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methanesulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(methanesulfonamide): This compound has a similar structure but lacks the additional methanesulfonyl groups.
Tetraacetylethylenediamine (TAED): TAED is another ethane-1,2-diyl derivative used as a bleach activator in detergents.
N,N’-1,2-Ethanediylbis(3-oxobutanamide): This compound features a different functional group arrangement but shares the ethane-1,2-diyl backbone.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide] is unique due to its dual methanesulfonyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
89913-07-5 |
|---|---|
Molekularformel |
C6H16N2O8S4 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
N-[2-[bis(methylsulfonyl)amino]ethyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C6H16N2O8S4/c1-17(9,10)7(18(2,11)12)5-6-8(19(3,13)14)20(4,15)16/h5-6H2,1-4H3 |
InChI-Schlüssel |
ARWDIWIFWPNTJA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N(CCN(S(=O)(=O)C)S(=O)(=O)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine](/img/structure/B14382615.png)
![[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14382626.png)





![4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid](/img/structure/B14382664.png)




![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)
